molecular formula C20H20N4O2S B2993563 (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 923210-68-8

(3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2993563
CAS No.: 923210-68-8
M. Wt: 380.47
InChI Key: QKIJOOIMRXDLAR-UHFFFAOYSA-N
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Description

The compound (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone features a methanone core bridging a 3-methoxyphenyl group and a piperazine ring. The piperazine is further substituted at the 4-position with a pyridazin-3-yl moiety, which carries a thiophen-2-yl group at the 6-position. This structure integrates multiple heterocyclic and aromatic systems, making it a candidate for diverse pharmacological applications, particularly in antiviral and central nervous system (CNS) modulation.

Key structural attributes:

  • 3-Methoxyphenyl group: Electron-donating methoxy substituent at the meta position, influencing electronic properties and receptor interactions.
  • Piperazine ring: A flexible scaffold common in CNS-active compounds, enabling hydrogen bonding and cation-π interactions.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-26-16-5-2-4-15(14-16)20(25)24-11-9-23(10-12-24)19-8-7-17(21-22-19)18-6-3-13-27-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIJOOIMRXDLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone , also known by its CAS number 923210-68-8 , has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S with a molecular weight of 380.5 g/mol . The structure features a methoxyphenyl group, a thiophene ring, and a pyridazine-piperazine moiety, which may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC20H20N4O2S
Molecular Weight380.5 g/mol
CAS Number923210-68-8

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyridazine and Thiophene Moieties : This step often utilizes palladium-catalyzed cross-coupling methods.
  • Attachment of the Methoxyphenyl Group : This is generally accomplished via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and piperazine rings possess potent activity against various bacterial strains, suggesting that this compound may also have similar effects.

Antitumor Properties

Preliminary investigations into the antitumor potential of related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain benzothiophene derivatives have shown considerable cytotoxicity in vitro, indicating that modifications to the piperazine or thiophene components could enhance antitumor activity in (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone.

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological activity. Compounds containing this structure have been studied for their potential as anxiolytics and antidepressants. The specific interactions of (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone with neurotransmitter receptors remain to be fully elucidated but are a promising area for future research.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar thiophene-containing compounds found significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application for (3-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone in treating infections .
  • Cytotoxicity Assessment : In vitro assays conducted on related compounds demonstrated IC50 values indicating potent cytotoxic effects against various cancer cell lines, highlighting the need for further exploration of this compound's antitumor properties .
  • Neuropharmacological Investigations : Research into piperazine derivatives has shown promise in modulating serotonin receptors, which could lead to the development of novel treatments for mood disorders .

Comparison with Similar Compounds

Anti-HIV Piperazine-Methanone Derivatives

  • Compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone Structural Differences: Replaces pyridazine with a pyrido[3,4-b]indole core. Activity: Exhibits potent anti-HIV activity (EC50 = 0.53 μM, selectivity index = 483) . SAR Insights: Electron-withdrawing groups (e.g., pyridoindole) enhance antiviral efficacy, while methoxy groups optimize selectivity .
  • Derivative 76 (from ): Structure: (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone. Activity: IC50 = 0.53 μM, SI = 483; adheres to Lipinski’s Rule, suggesting favorable drug-likeness .

K2P Potassium Channel Inhibitors

  • BAY10000493 and BAY2341237: Structures: Feature imidazo[1,2-a]pyridine and fluorophenyl/trifluoromethoxypyridine substituents on the piperazine-methanone core. Activity: Inhibit K2P3.1 (TASK-1) channels by binding to the intracellular X-gate . Key Difference: The target compound’s pyridazine-thiophene system lacks the bulky imidazo[1,2-a]pyridine group, which may alter binding kinetics.

Piperazine-Methanones with Varied Aryl Substituents

  • MK37 (RTC93): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Synthesis: Coupling of 1-(4-(trifluoromethyl)phenyl)piperazine with thiophene-2-carboxylic acid . Activity: Structural simplicity may enhance CNS penetration compared to the target compound’s pyridazine-thiophene system.
  • Bicycloheptane-Based Analogs (): Example: (±)-endo-exo-Bicyclo[2.2.1]heptan-2-yl(4-(3-methoxyphenyl)piperazin-1-yl)methanone. Key Feature: Rigid bicycloheptane replaces the pyridazine-thiophene system, reducing conformational flexibility but improving metabolic stability .

Medicinal Chemistry Derivatives

  • Compound w3: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Structure: Incorporates triazole and chlorophenyl groups. Relevance: Highlights the versatility of piperazine-methanones in kinase inhibition .

Research Implications and Gaps

  • Antiviral Potential: The target compound’s pyridazine-thiophene system warrants evaluation against HIV and other RNA viruses, given the efficacy of pyridoindole analogs .
  • Ion Channel Modulation : Structural similarities to BAY compounds suggest possible K2P channel interactions, but empirical studies are needed .
  • Synthetic Feasibility: Piperazine-methanones are synthetically accessible via carbodiimide-mediated coupling (e.g., HOBt/TBTU) , but the pyridazine-thiophene linkage may require optimization.

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